Home > Products > Building Blocks P18693 > 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride
1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride - 1956331-80-8

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride

Catalog Number: EVT-1698184
CAS Number: 1956331-80-8
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3,8-Triazaspiro[4.5]decan-4-one hydrochloride is a heterocyclic organic compound frequently utilized as a central scaffold in medicinal chemistry and pharmacological research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its structure, characterized by a spirocyclic system incorporating a piperidine ring fused to an imidazolidinone ring, provides a versatile platform for the introduction of various substituents, leading to diverse pharmacological profiles.

8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)

Compound Description: Ro 64-6198 is a small molecule NOP (nociceptin/orphanin FQ opioid peptide) receptor agonist known for its systemic activity and brain permeability []. It demonstrates full agonism at NOP receptors and has been investigated for its effects on pain, anxiety, and motor behaviors. A new, more efficient synthesis method for Ro 64-6198 has been developed to facilitate broader use in research [].

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one

Compound Description: This pyrrolo[1,2-a]quinoxaline derivative exhibits cytotoxic activity against human leukemia cell lines, including K562, HL60, and U937 []. It was synthesized through a multi-step pathway initiating from 2-nitroaniline, and its structure has been characterized by various spectroscopic methods, including X-ray crystallography [].

8-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Compound Description: This compound, along with its radiolabeled counterpart ([123I]-labeled), is recognized as a potential dopamine D2 receptor ligand []. It exhibits moderate lipophilicity and displays high affinity for D2 receptors with good selectivity over serotonin 5HT2 receptors [].

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

Compound Description: Compound 22a is a potent and selective phospholipase D2 (PLD2) inhibitor [, ]. It exhibits an IC50 of 20 nM for PLD2 and a 75-fold selectivity over PLD1 [, ]. This compound has an acceptable DMPK profile and is a promising candidate for further development as an anti-cancer agent.

8-Benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one

Compound Description: This compound class represents a library of 120 discrete compounds synthesized on SynPhase Lanterns []. These compounds were designed based on a spiropiperidine motif and are characterized by variations in the para-substituents on the benzyl group at the 4-position [].

1-Hydroxy-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one and its (±)-3-Methyl Homologue

Compound Description: These spiro compounds were synthesized regioselectively via a condensation reaction of glycine and alanine hydroxamic acids with piperidone []. In vivo studies showed these compounds could enhance the sensitivity of P388 and L1210 leukemias in mice models to cisplatin and cyclophosphamide [].

8-(2-Phenoxyethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one

Compound Description: This compound is structurally related to spiperone, a potent neuroleptic agent [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound demonstrates inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. It is investigated as a potential anti-cancer agent, particularly for treating non-small cell lung cancer (NSCLC), including brain metastases [].

Overview

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which plays a crucial role in its stability and biological activity. This compound is recognized for its potential applications in drug discovery and development, particularly in the fields of medicinal chemistry and pharmacology. Its chemical structure allows for interactions with various biological targets, making it a valuable candidate for therapeutic exploration.

Source

The compound has the Chemical Abstracts Service (CAS) number 1956331-80-8. It is primarily synthesized in laboratory settings and is available for research purposes from various chemical suppliers such as Benchchem and Ambeed .

Classification

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is classified as a spiro compound, which is defined by its spirocyclic framework where two or more rings share a single atom.

Synthesis Analysis

Methods

The synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes the reaction of an amine with a cyclic ketone, followed by cyclization under controlled conditions.

Technical Details

The reaction conditions often require solvents such as dimethylformamide or tetrahydrofuran and may utilize catalysts like sodium hydride or potassium carbonate. Industrial production may leverage high-throughput synthesis techniques to enhance yield and purity, employing automated synthesis platforms and continuous flow reactors .

Molecular Structure Analysis

Structure

The molecular formula of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is C7H13N3OC_7H_{13}N_3O, with a molecular weight of 155.20 g/mol. The compound features a complex spirocyclic structure that contributes to its biological activity.

Data

Key structural data include:

  • InChI Key: XLZONOPLKJMTSW-UHFFFAOYSA-N
  • Number of heavy atoms: 11
  • Number of rotatable bonds: 0
  • Number of hydrogen bond acceptors: 2
  • Number of hydrogen bond donors: 3 .
Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride can undergo several types of chemical reactions:

  • Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Halides, amines, thiols .

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can lead to alcohols or amines.

Mechanism of Action

The mechanism of action for 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with biological pathways through modulation of various receptors. Research indicates that it may interact with delta opioid receptors, suggesting potential therapeutic applications in treating neurological and psychiatric disorders . The precise binding sites and molecular interactions are subjects of ongoing investigation.

Physical and Chemical Properties Analysis

Physical Properties

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is typically presented as a white solid. Its boiling point has not been specified in available literature.

Chemical Properties

Key chemical properties include:

  • Molar Refractivity: 52.31
  • Topological Polar Surface Area (TPSA): 53.16 Ų
  • GI absorption: Low
    These properties influence the compound's solubility and bioavailability .
Applications

The applications of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride span several scientific fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its role as a modulator in various biological pathways.
  • Medicine: Explored for therapeutic potential in treating conditions related to neurological and psychiatric disorders due to its interaction with specific receptors.
  • Industry: Utilized in developing novel materials and chemical processes aimed at enhancing efficiency in various applications .
Introduction to 1,3,8-Triazaspiro[4.5]decan-2-one Hydrochloride

Historical Context and Discovery in Medicinal Chemistry

The discovery of 1,3,8-triazaspiro[4.5]decan-2-one hydrochloride represents a strategic shift in targeting therapeutically relevant but historically challenging G-protein coupled receptors (GPCRs) and enzymes. This spirocyclic compound emerged from a 2024 high-throughput screening campaign of a GPCR-focused chemical library (4330 compounds) designed to identify novel δ-opioid receptor (DOR) agonists with improved safety profiles. Unlike traditional DOR agonists like SNC80—which share a diethylbenzamide chemotype associated with convulsions, tachyphylaxis, and high β-arrestin recruitment—this chemotype demonstrated submicromolar potency, DOR selectivity (tested against 167 off-target GPCRs), and biased signaling toward G-proteins over β-arrestin pathways [1] [5]. Molecular docking and dynamics simulations confirmed its orthosteric binding at the DOR, supporting its potential as an analgesic candidate for inflammatory pain, validated in murine models [5].

Simultaneously, derivatives of this scaffold were developed as isoform-selective inhibitors of phospholipase D (PLD), a target in oncology. In 2010, a matrix library approach yielded N-(2(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a), the most potent PLD2 inhibitor known at the time (IC₅₀ = 20 nM, 75-fold selective over PLD1) [2]. This dual therapeutic relevance underscores the scaffold’s versatility in drug discovery.

Table 1: Key Therapeutic Applications of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives

ApplicationLead CompoundTargetPotency/SelectivitySignificance
AnalgesiaParent scaffold derivativeδ-Opioid ReceptorEC₅₀ < 1 μM; >100x selectivity vs. 167 GPCRsAvoids β-arrestin recruitment linked to seizures
Oncology (PLD Inhibition)Compound 22aPLD2IC₅₀ = 20 nM; 75x selective vs. PLD1First highly selective PLD2 inhibitor

Structural Significance of Spirocyclic Scaffolds in Drug Design

The 1,3,8-triazaspiro[4.5]decan-2-one core exemplifies how spirocycles address contemporary challenges in medicinal chemistry. Its structure features a quaternary spiro carbon (C8) connecting a piperidine ring and a hydantoin-derived lactam, creating a rigid, three-dimensional architecture. This configuration yields several advantages:

  • Enhanced 3D Complexity: The scaffold’s Fsp³ value (fraction of sp³-hybridized carbons) is 0.86, far higher than flat aromatic systems. High Fsp³ correlates with improved clinical translation success due to better solubility and reduced metabolic inactivation [9].
  • Conformational Restriction: The spirojunction locks functional groups (e.g., the N8 nitrogen and C2 carbonyl) in defined orientations. In DOR agonists, this rigidity enables precise engagement with orthosteric site residues (e.g., transmembrane domains 3 and 7), reducing off-target effects [1].
  • Property Modulation: Incorporation of this scaffold lowers cLogP and improves aqueous solubility relative to non-spirocyclic analogs. For example, PLD2 inhibitor 22a maintains a cLogP of ~3.5, aligning with Lipinski’s rule of five and enhancing cellular permeability [2].

Table 2: Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decan-2-one Hydrochloride

PropertyValueSignificance
Molecular FormulaC₇H₁₄ClN₃O (hydrochloride)Confirms drug-like size (MW = 191.66 g/mol)
Fsp³0.86High 3D character; improves developability
Predicted Boiling Point418.3 ± 45.0 °CIndicates thermal stability
Predicted Density1.21 ± 0.1 g/cm³Guides formulation design

Role of Hydrochloride Salt Formation in Bioavailability and Stability

Salt formation is critical for optimizing the pharmacokinetics of active pharmaceutical ingredients (APIs). Converting the free base 1,3,8-triazaspiro[4.5]decan-2-one to its hydrochloride salt (CAS: 1956331-80-8) directly impacts key pharmaceutical parameters:

  • Solubility Enhancement: The hydrochloride salt significantly improves aqueous solubility at physiological pH, facilitating absorption in the gastrointestinal tract. This is vital for oral bioavailability, especially given the scaffold’s moderate polarity [4].
  • Crystalline Stability: The salt form exhibits superior solid-state stability under ambient conditions (storage: 2–8°C in inert atmosphere). This reduces degradation risks like hydrolysis or oxidation, extending shelf life [4] [6].
  • Hygroscopicity Mitigation: Unlike many amines, this hydrochloride salt demonstrates low hygroscopicity, minimizing water uptake during storage and preventing dissolution rate variations [6].

Table 3: Impact of Hydrochloride Salt on Pharmaceutical Properties

PropertyFree BaseHydrochloride SaltAdvantage
Solubility (aq.)Low (requires co-solvents)HighImproved oral absorption
Storage RequirementsSensitive to oxidationStable at 2–8°C, inert atm.Longer shelf life; lower excipient burden
HandlingAmorphous tendenciesCrystalline solidEase of processing in formulation

Properties

CAS Number

1956331-80-8

Product Name

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66 g/mol

InChI

InChI=1S/C7H13N3O.ClH/c11-6-9-5-7(10-6)1-3-8-4-2-7;/h8H,1-5H2,(H2,9,10,11);1H

InChI Key

BIPRPLTUHQTBKG-UHFFFAOYSA-N

SMILES

C1CNCCC12CNC(=O)N2.Cl

Canonical SMILES

C1CNCCC12CNC(=O)N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.